![molecular formula C5H10N2O2 B1448594 2-Amino-1-(3-hydroxyazetidin-1-yl)ethan-1-one CAS No. 1338071-97-8](/img/structure/B1448594.png)
2-Amino-1-(3-hydroxyazetidin-1-yl)ethan-1-one
Overview
Description
2-Amino-1-(3-hydroxyazetidin-1-yl)ethan-1-one, commonly referred to as 3-hydroxyazetidine, is an organic compound that is used in a variety of scientific research applications. It is a cyclic amine, containing an azetidine ring structure with a hydroxy group at the 3-position. 3-hydroxyazetidine is a colorless, crystalline solid with a melting point of 88-90°C. It is soluble in water, alcohols, and most organic solvents. It is a highly versatile compound with a wide range of uses in organic synthesis, medicinal chemistry, and biochemical research.
Scientific Research Applications
Synthesis of Transition Metal Complexes
The compound could potentially be used in the synthesis of transition metal complexes with Schiff bases . These complexes have been found to possess significant antibacterial activity, making them useful in the development of new antibacterial agents .
Antibacterial Activity
The compound, when used in the synthesis of Schiff bases, could potentially exhibit antibacterial properties . This could make it valuable in the development of new treatments for bacterial infections .
Antifungal Activity
Similar to its potential antibacterial properties, the compound could also exhibit antifungal properties when used in the synthesis of Schiff bases . This could be useful in the development of new antifungal treatments .
Antitumor Activity
The compound could potentially be used in the synthesis of certain N-substituted-2-amino-1,3,4-thiadiazoles, which have been found to exhibit antitumor activity . This could make it valuable in cancer research and the development of new cancer treatments .
Antioxidant Activity
The compound could potentially exhibit antioxidant properties when used in the synthesis of certain N-substituted-2-amino-1,3,4-thiadiazoles . This could make it useful in various areas of research, including the development of treatments for diseases caused by oxidative stress .
Synthesis of Other Bioactive Compounds
The compound could potentially be used as a building block in the synthesis of various other bioactive compounds . This could make it valuable in a wide range of research applications .
properties
IUPAC Name |
2-amino-1-(3-hydroxyazetidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-1-5(9)7-2-4(8)3-7/h4,8H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHWJSGFTRATRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3-hydroxyazetidin-1-yl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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